

In-Depth Technical Guide: Synthesis and Characterization of Anticancer Agent C75

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Compound of Interest

Compound Name: Anticancer agent 75

Cat. No.: B12406881

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Executive Summary

The term "**Anticancer agent 75**" is not universally standardized and can refer to different chemical entities depending on the research context. However, the most prominent and well-characterized compound referred to as "C75" is a potent, synthetic inhibitor of fatty acid synthase (FASN). This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of C75 (4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid), a promising candidate in anticancer drug development. This document details its cytotoxic effects, impact on cellular signaling pathways, and methodologies for its experimental evaluation.

Introduction to C75

C75 is a small molecule that was developed as a synthetic analog of the natural FASN inhibitor cerulenin. Unlike cerulenin, C75 possesses improved chemical stability, making it a more suitable tool for in vitro and in vivo studies. Elevated FASN expression is a well-documented hallmark of many human cancers, including breast, prostate, and colon cancer. Cancer cells often rely on de novo fatty acid synthesis for membrane production, energy storage, and signaling molecule generation. By inhibiting FASN, C75 disrupts these processes, leading to cancer cell death.

Synthesis of C75

While a detailed, step-by-step synthesis protocol for C75 is not readily available in the public domain, the synthesis is based on the known mechanism of action of cerulenin and the theoretical reaction intermediates of the β -ketoacyl synthase (KS) domain of FASN. The general synthetic strategy involves the construction of the α -methylene- γ -butyrolactone core structure functionalized with an octyl side chain and a carboxylic acid group. The synthesis of C75 derivatives often starts from itaconic anhydride and involves multiple steps of organic synthesis to achieve the final product.

Physicochemical Characterization

A summary of the key physicochemical properties of C75 is presented in the table below.

Property	Value
Chemical Name	4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid
Molecular Formula	C ₁₄ H ₂₂ O ₄
Molecular Weight	254.32 g/mol
Appearance	Solid
Solubility	Soluble in DMSO
Stereochemistry	Exists as (+)-C75 and (-)-C75 enantiomers with distinct biological activities

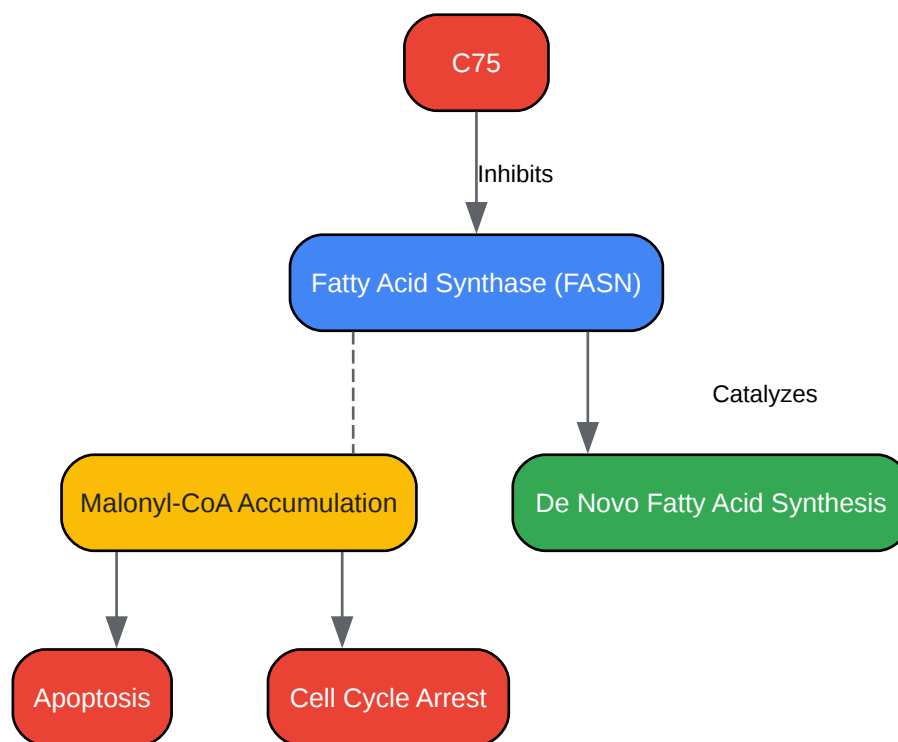
Mechanism of Action and Signaling Pathways

C75 exerts its anticancer effects primarily through the inhibition of fatty acid synthase. This inhibition leads to a cascade of downstream cellular events, ultimately resulting in apoptosis and cell cycle arrest.

Fatty Acid Synthase (FASN) Inhibition

C75 acts as a slow-binding, irreversible inhibitor of FASN. It covalently binds to the enzyme, leading to the accumulation of the FASN substrate malonyl-CoA. This accumulation is a key

trigger for the cytotoxic effects of C75.

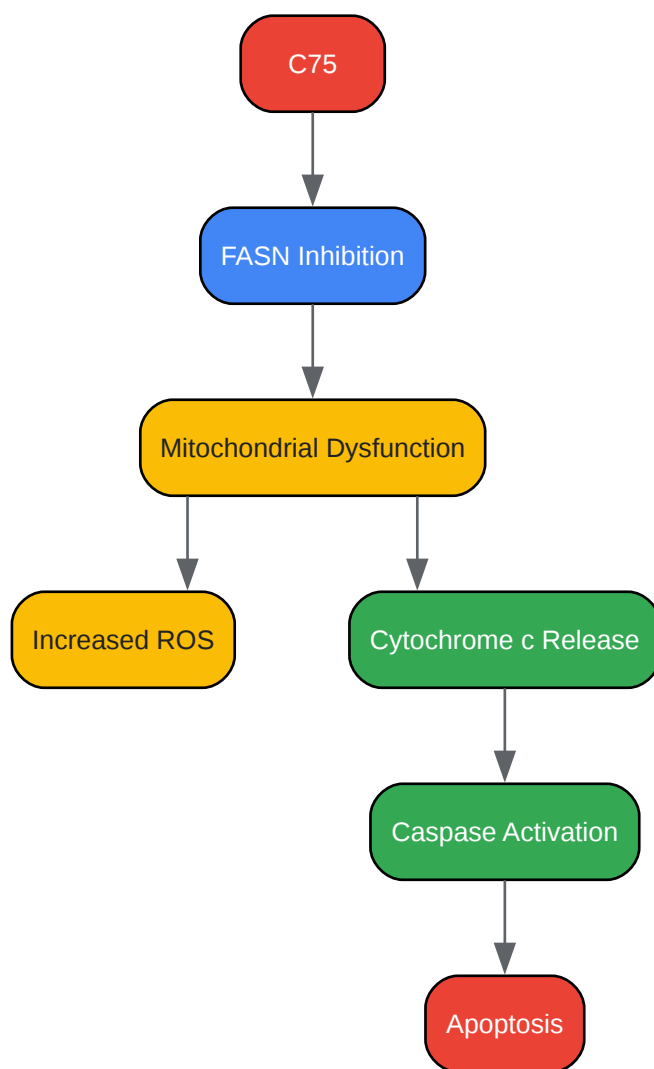


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Caption: C75 inhibits FASN, leading to downstream effects.

Induction of Apoptosis

The accumulation of malonyl-CoA and the disruption of cellular lipid metabolism trigger the intrinsic pathway of apoptosis. C75 has been shown to induce mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of pro-apoptotic factors. This leads to the activation of caspases and subsequent programmed cell death.



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Caption: C75-induced apoptosis signaling cascade.

Quantitative Data

The cytotoxic and inhibitory activities of C75 have been quantified in various cancer cell lines. The data presented below is a summary from multiple studies.

Cell Line	Cancer Type	Assay Type	IC ₅₀ Value (μM)	Reference
PC-3	Prostate Cancer	Cell Growth	35	MedchemExpress
LNCaP	Prostate Cancer	Spheroid Growth	50	MedchemExpress
A549 (in combo)	Lung Adenocarcinoma	Cytotoxicity	2.8	MedChemExpress[1]
A375	Melanoma	FASN Inhibition	32.43	Selleck Chemicals[2]
Various (general)	Various	FASN Inhibition	~13 - 33	Patsnap Synapse
HL60	Leukemia	Fatty Acid Synthesis	>80% inhibition	ResearchGate

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT/XTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of C75 on cancer cells.

Methodology:

- Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Treat the cells with a serial dilution of C75 (e.g., 0.1, 1, 10, 50, 100 μM) dissolved in a suitable solvent (e.g., DMSO) and a vehicle control.
- Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
- Add MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Solubilize the formazan crystals with a solubilization buffer.

- Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Fatty Acid Synthesis Inhibition Assay

Objective: To measure the inhibition of de novo fatty acid synthesis by C75.

Methodology:

- Culture cancer cells in a suitable medium.
- Treat the cells with C75 at various concentrations and a vehicle control for a defined period.
- Add a radiolabeled precursor, such as [¹⁴C]-acetate, to the culture medium.
- Incubate for a further period to allow for the incorporation of the radiolabel into newly synthesized lipids.
- Harvest the cells and extract the total lipids.
- Separate the lipid fractions (e.g., phospholipids, triglycerides) using thin-layer chromatography (TLC).
- Quantify the amount of radioactivity in each lipid fraction using a scintillation counter.
- Determine the percentage of inhibition of fatty acid synthesis compared to the control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by C75.

Methodology:

- Treat cancer cells with C75 at different concentrations and for various time points.
- Harvest the cells and wash them with cold PBS.

- Resuspend the cells in Annexin V binding buffer.
- Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
- Incubate the cells in the dark for 15 minutes at room temperature.
- Analyze the stained cells using a flow cytometer.
- Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Mitochondrial Membrane Potential Assay (JC-1 Staining)

Objective: To assess the effect of C75 on mitochondrial membrane potential.

Methodology:

- Culture cells in a suitable plate or on coverslips.
- Treat the cells with C75.
- Incubate the cells with JC-1 dye, a cationic dye that accumulates in mitochondria in a potential-dependent manner.
- In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low potential, JC-1 remains as monomers and fluoresces green.
- Analyze the fluorescence using a fluorescence microscope, plate reader, or flow cytometer.
- Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.

Enantiomeric Specificity

C75 is a racemic mixture, and its enantiomers, (+)-C75 and (-)-C75, have been shown to possess distinct biological activities. (-)-C75 is primarily responsible for the FASN inhibition and

the resulting cytotoxic effects on tumor cells. In contrast, (+)-C75 has been reported to inhibit carnitine palmitoyltransferase 1 (CPT1) and is associated with appetite suppression. This differential activity is a critical consideration for the future development of C75 as a therapeutic agent, with (-)-C75 being the more promising candidate for anticancer applications.

Conclusion

C75 is a potent inhibitor of fatty acid synthase with significant anticancer activity against a range of cancer cell types. Its mechanism of action, involving the disruption of cellular metabolism and the induction of apoptosis and cell cycle arrest, makes it an attractive candidate for further preclinical and clinical investigation. The detailed characterization and experimental protocols provided in this guide offer a valuable resource for researchers in the field of cancer drug discovery and development. Further optimization of C75, potentially through the selective use of its (-)-enantiomer, could lead to the development of a novel and effective anticancer therapeutic.

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